2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine
Overview
Description
2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine typically involves the reaction of 2-chloro-4-formylpyridine with 1H-pyrazole in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The base, often potassium carbonate or sodium hydroxide, facilitates the formation of the pyrazole ring by deprotonating the pyrazole, which then attacks the formyl group on the pyridine ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, and anticancer agents.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interfere with biological processes in pests and weeds.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects. The molecular targets and pathways involved can vary, but typically include key signaling pathways in cells.
Comparison with Similar Compounds
2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine can be compared with other similar compounds such as:
2-chloro-4-(1H-imidazol-1-ylmethyl)pyridine: This compound has an imidazole ring instead of a pyrazole ring, which can lead to different biological activities and chemical reactivity.
2-chloro-4-(1H-triazol-1-ylmethyl)pyridine: The presence of a triazole ring can impart different electronic properties and reactivity compared to the pyrazole ring.
2-chloro-4-(1H-pyrrol-1-ylmethyl)pyridine: The pyrrole ring in this compound can lead to different interactions with biological targets and different chemical reactivity.
The uniqueness of this compound lies in its specific combination of a pyridine and pyrazole ring, which imparts distinct electronic and steric properties that can be exploited in various applications.
Biological Activity
2-Chloro-4-(1H-pyrazol-1-ylmethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloromethyl group and a pyrazole moiety, which contributes to its unique chemical behavior and biological activity. The presence of both the pyridine and pyrazole rings is significant as they are known to enhance the compound's interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits multiple biological activities, including:
- Anticancer Activity : The compound has shown potential as an anticancer agent by interacting with specific cellular pathways. For instance, it has been studied for its ability to inhibit cancer cell proliferation in various models, particularly against breast and ovarian cancer cell lines .
- Anti-inflammatory Properties : Compounds containing both pyridine and pyrazole structures are often associated with anti-inflammatory effects. This compound may modulate inflammatory pathways, although specific mechanisms need further elucidation .
- Antimicrobial Effects : There is evidence suggesting that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease contexts .
The mechanism of action for this compound involves its interaction with various biological targets:
- Androgen Receptor Modulation : Studies have indicated that this compound can act as a selective androgen receptor modulator (SARM), which may have implications in treating conditions related to androgen deficiency or excess. Binding affinity assays have characterized its interaction with androgen receptors, suggesting a potential therapeutic role in hormone-related disorders.
- Inhibition of Kinases : The compound has been implicated in the inhibition of specific kinases involved in cancer progression, such as Aurora A kinase. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Case Studies and Research Findings
A review of recent literature highlights several key studies on this compound:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic attack to yield various derivatives.
- Electrophilic Aromatic Substitution : This reaction can be utilized to introduce further functional groups onto the pyridine ring.
Properties
IUPAC Name |
2-chloro-4-(pyrazol-1-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-6-8(2-4-11-9)7-13-5-1-3-12-13/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZXRWWGVSEWPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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